![molecular formula C14H10ClN3OS B2821649 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 443671-68-9](/img/structure/B2821649.png)

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

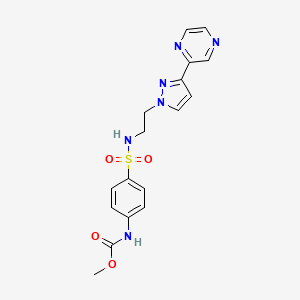

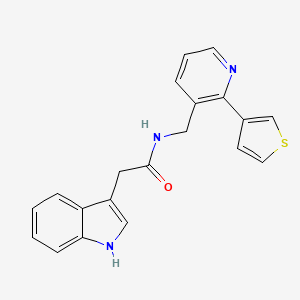

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, also known as CBTP, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBTP is a member of the pyrido[2,3-d]pyrimidine family and is characterized by its unique chemical structure, which contains a thioxo group and a 3-chlorobenzyl moiety.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis and quantum chemical calculations of derivatives have shown significant cytotoxic activities against human cancer cell lines, such as liver and breast cancer, through detailed characterization and DFT/B3LYP method calculations (Kökbudak et al., 2020).

- Research on amino acid ionic liquid-catalyzed synthesis highlighted the anti-Leishmania activity of DHPM derivatives, suggesting their potential in treating parasitic infections (Rode et al., 2021).

- A study on regioselective synthesis and reactions introduced a new polynuclear heterocyclic ring system derived from pyrido[2,3-d]pyrimidines, contributing to the field of heterocyclic chemistry (El-Gazzar et al., 2007).

Antimicrobial and Antitumor Activity

- Novel synthesis routes have been developed for compounds with enhanced antimicrobial and antitumor activities, demonstrating the potential of these compounds in medicinal chemistry and drug design (Gomha et al., 2018).

- Investigations into the structural parameters and optical properties of thiopyrimidine derivatives have provided insights into their promising applications in medicine and nonlinear optics (Hussain et al., 2020).

Chemical Properties and Reactions

- Experimental and theoretical studies on the reactions of 2-methyloxirane with pyrimidine derivatives have contributed to understanding their chemical properties and potential applications in synthetic chemistry (Yablokov et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase that plays a crucial role in cell proliferation .

Mode of Action

This could result in the inhibition of certain biochemical processes, such as cell proliferation .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it may affect pathways related to cell cycle regulation and proliferation .

Pharmacokinetics

Similar compounds have been found to have good traditional drug-like properties .

Result of Action

The compound has been found to have broad-spectrum antibacterial activity, with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL, and reasonable antifungal activity (MIC 31.25 μg/mL) .

Action Environment

It’s worth noting that the synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation .

Propriétés

IUPAC Name |

3-[(3-chlorophenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c15-10-4-1-3-9(7-10)8-18-13(19)11-5-2-6-16-12(11)17-14(18)20/h1-7H,8H2,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVOOEHSIPDHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=O)C3=C(NC2=S)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-chlorophenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2821569.png)

![N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2821570.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2821571.png)

![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2821573.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,1-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2821586.png)

![3-(furan-2-ylmethyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2821588.png)